Isopropyl 1-naphthoate

Description

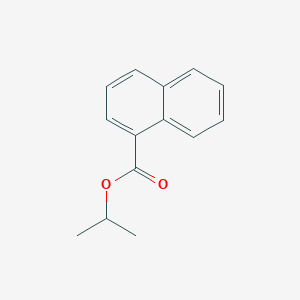

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

propan-2-yl naphthalene-1-carboxylate |

InChI |

InChI=1S/C14H14O2/c1-10(2)16-14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3 |

InChI Key |

AGTBCWRZVYHRTC-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Mechanistic Investigations of Isopropyl 1 Naphthoate Reactions

Elucidation of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. For these reactions to proceed, the aromatic ring is typically activated by electron-withdrawing groups. In the context of naphthoate esters, the ester group can play a role in activating the naphthalene (B1677914) ring system towards such transformations.

Pathways for Alkoxyl Group Displacement

Research has shown that 1-alkoxy-2-naphthoic esters can undergo nucleophilic aromatic substitution where the alkoxyl group at the 1-position is displaced by a nucleophile. A notable example involves the reaction with Grignard reagents. In a study by Hattori et al. (1992), it was demonstrated that 1-naphthyl Grignard reagents can efficiently displace the 1-alkoxyl group of 1-alkoxy-2-naphthoic esters to form 1,1'-binaphthyl-2-carboxylates. oup.com

A key finding of this research is the role of the ester group's steric bulk. The study highlights that the use of an isopropyl ester, as in Isopropyl 1-methoxy-2-naphthoate, is advantageous. The bulky isopropyl group effectively shields the ester carbonyl from nucleophilic attack by the Grignard reagent. This steric hindrance prevents the common side reaction of addition to the carbonyl group and directs the nucleophilic attack to the 1-position of the naphthalene ring, leading to the desired displacement of the alkoxyl group. oup.com This observation is significant as it provides a pathway to selectively functionalize the naphthalene ring at the C-1 position.

The general pathway for this alkoxyl group displacement can be represented as follows:

Scheme 1: Nucleophilic Aromatic Substitution of a 1-Alkoxy-2-naphthoate with a Grignard Reagent

A 1-alkoxy-2-naphthoate reacts with a Grignard reagent (R'-MgX), resulting in the displacement of the alkoxyl group (OR) by the R' group from the Grignard reagent, forming a new carbon-carbon bond.

While halides are typically better leaving groups than alkoxides in standard nucleophilic substitutions, the chelation of the magnesium from the Grignard reagent to both the 1-alkoxy and the 2-ester groups is believed to facilitate the departure of the alkoxide. oup.com

Proposed Intermediates in Aromatic Substitution

The mechanism of nucleophilic aromatic substitution on activated aromatic rings generally proceeds through a two-step addition-elimination sequence, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

In the case of the reaction of 1-alkoxy-2-naphthoates with Grignard reagents, a similar mechanistic pathway is proposed. This pathway is analogous to the Meyers reaction for the synthesis of binaphthyls, where an oxazoline (B21484) group activates the naphthalene ring. In the case of Isopropyl 1-alkoxy-2-naphthoate, the ester group serves as the activating group. oup.com

The proposed mechanism involves the initial coordination of the magnesium atom of the Grignard reagent to the oxygen atoms of both the 1-alkoxyl group and the 2-isopropoxycarbonyl group. This chelation enhances the electrophilicity of the C-1 position of the naphthalene ring and facilitates the nucleophilic attack by the carbanionic part of the Grignard reagent. This attack leads to the formation of a transient, dearomatized intermediate, which is a type of Meisenheimer-like complex. The aromaticity is then restored by the elimination of the magnesium alkoxide, resulting in the final substituted product. oup.com

Scheme 2: Proposed Intermediate in the Nucleophilic Aromatic Substitution of a 1-Alkoxy-2-naphthoate

The reaction is proposed to proceed through a chelated intermediate where the magnesium atom of the Grignard reagent coordinates to both the alkoxyl and ester groups. This facilitates the nucleophilic attack and the formation of a Meisenheimer-like intermediate before the elimination of the leaving group.

Analysis of Esterification Reaction Kinetics

The formation of Isopropyl 1-naphthoate (B1232437) itself is an esterification reaction, typically involving the reaction of 1-naphthoic acid with isopropanol (B130326) in the presence of an acid catalyst. The kinetics of this reversible reaction are influenced by several factors, including the solvent, the nature of the reactants, and the presence of substituents on the aromatic ring.

Solvent Effects on Reaction Rates

The solvent in which a reaction is carried out can have a profound impact on the reaction rate. In the context of the esterification of 1-naphthoic acid, studies have been conducted to quantify the effect of different alcoholic solvents.

A study by Bowden and Manser (1969) investigated the kinetics of the esterification of 1-naphthoic acid with diazodiphenylmethane (B31153) in various solvents at 30°C. The rate coefficients (k) for this reaction provide insight into the solvent's role. cdnsciencepub.com Although this specific reaction is not the direct synthesis of Isopropyl 1-naphthoate via acid catalysis, it offers valuable comparative data on the reactivity of the carboxylic acid in different solvent environments.

| Solvent | Rate Coefficient (k) for Esterification of 1-Naphthoic Acid with Diazodiphenylmethane at 30°C |

| Methanol (B129727) | 1.83 |

| Ethanol | 1.53 |

| Isopropyl alcohol | 0.500 |

| t-Butyl alcohol | 0.231 |

| 2-Methoxyethanol | 3.19 |

| 2-n-Butoxyethanol | 2.16 |

| Ethyl acetate | 1.29 |

| Data sourced from Bowden, K., & Manser, G. E. (1969). The transmission of polar effects. Part X. The esterification with diazodiphenyl-methane and the ionization of 9-substituted 10-anthroic and 8-substituted 1-naphthoic acids. Canadian Journal of Chemistry, 47(1), 185-193. cdnsciencepub.com |

The data clearly shows that the rate of esterification is significantly influenced by the alcohol used as the solvent. The rate decreases with increasing steric bulk of the alcohol, with the rate in isopropanol being considerably lower than in methanol and ethanol. This is attributed to the increased steric hindrance around the reaction center, which impedes the approach of the reactants. cdnsciencepub.com

Linear Free Energy Relationships in Esterification Processes

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds. These relationships correlate the rate or equilibrium constants of a reaction series with a set of substituent constants (σ) and a reaction constant (ρ), which is a measure of the sensitivity of the reaction to substituent effects.

For the esterification of substituted 8-substituted-1-naphthoic acids with diazodiphenylmethane, LFERs have been used to analyze the transmission of polar effects. In the study by Bowden and Manser (1969), the rates of esterification for a series of 8-substituted-1-naphthoic acids were measured in various solvents. The data was then used to determine the Hammett reaction constants (ρ). cdnsciencepub.com

| Solvent | Hammett ρ value for Esterification of 8-substituted-1-naphthoic acids |

| Methanol | 0.456 |

| Ethanol | 0.536 |

| Isopropyl alcohol | 0.650 |

| t-Butyl alcohol | 0.722 |

| 2-Methoxyethanol | 0.412 |

| 2-n-Butoxyethanol | 0.463 |

| Ethyl acetate | 0.812 |

| Data sourced from Bowden, K., & Manser, G. E. (1969). The transmission of polar effects. Part X. The esterification with diazodiphenyl-methane and the ionization of 9-substituted 10-anthroic and 8-substituted 1-naphthoic acids. Canadian Journal of Chemistry, 47(1), 185-193. cdnsciencepub.com |

The positive ρ values indicate that the reaction is accelerated by electron-withdrawing substituents and retarded by electron-donating substituents. This is consistent with a mechanism where the rate-determining step involves proton transfer from the carboxylic acid to the diazodiphenylmethane. An interesting trend is observed where the magnitude of ρ increases as the polarity of the alcohol solvent decreases (from methanol to t-butyl alcohol). This suggests that in less polar solvents, the reaction is more sensitive to the electronic effects of the substituents. cdnsciencepub.com

Impact of Substituent Polar Effects

The electronic nature of substituents on the naphthalene ring can significantly influence the rate of reactions involving the carboxyl group of this compound. The polar effects of substituents are transmitted through the aromatic system, affecting the acidity of the parent carboxylic acid and the reactivity of its ester derivatives.

Studies on the ionization and esterification of substituted naphthoic acids have provided insights into these polar effects. For 8-substituted-1-naphthoic acids, the transmission of substituent polar effects has been analyzed using both inductive and field effect models. The results suggest that the field effect model, which considers the transmission of electronic effects through the space and the solvent, provides a better description of the observed phenomena than a simple inductive model. cdnsciencepub.com

In some cases, "reversed" dipolar substituent effects have been observed in the reactions of 1,8-disubstituted naphthoic acids. This means that the expected trend in reactivity based on the substituent's electronic nature is inverted. This has been attributed to the specific geometric arrangement of the substituent and the reaction center in the rigid naphthalene framework. cdnsciencepub.com

While these studies were not conducted specifically on this compound, the principles of how substituent polar effects are transmitted through the naphthalene ring are directly applicable. Electron-withdrawing groups on the naphthalene ring would be expected to increase the rate of ester hydrolysis (a reverse reaction to esterification) by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups would decrease the rate of hydrolysis. For the esterification reaction itself, as shown by the positive ρ values, electron-withdrawing groups on the naphthoic acid moiety would increase the acidity of the carboxylic acid, thereby increasing the rate of acid-catalyzed esterification.

Computational Chemical Studies on Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organic reactions. By modeling reactions at a molecular level, researchers can gain insights into transient structures, such as transition states, and quantify the energetic factors that govern reaction rates and selectivity. For reactions involving esters like this compound, computational studies can map out entire reaction pathways, providing a detailed understanding that complements experimental findings. These theoretical investigations are particularly valuable for dissecting the interplay of electronic and steric factors that dictate the compound's reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and, consequently, their reactivity. It is frequently employed to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy (Ea or ΔG‡), is a critical parameter that determines the rate of a reaction. nih.gov

While specific DFT studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the methodology can be illustrated by analogy to similar systems, such as the base-catalyzed hydrolysis of benzoate (B1203000) esters. nih.gov In such a study, a reaction pathway is modeled, typically involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. The transition state for this step can be located, and its geometry and energy calculated. nih.gov

For the hydrolysis of this compound, a DFT calculation would model the approach of a nucleophile (e.g., OH⁻) to the carbonyl group. The calculation would identify the transition state structure and its associated activation energy. This calculated energy provides a theoretical measure of the reaction rate. nih.gov Different reaction pathways, such as those catalyzed by acid or base, can be compared by calculating their respective activation barriers. science.gov

Table 1: Illustrative DFT-Calculated Parameters for Ester Hydrolysis This table is a hypothetical representation based on methodologies applied to similar esters to illustrate the type of data generated from DFT analysis.

| Ester | Reaction Pathway | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) | Key Transition State Bond Distance (C-Nu) (Å) |

| This compound | Base-Catalyzed Hydrolysis | B3LYP/6-311G* | Value | Value |

| Ethyl Benzoate | Base-Catalyzed Hydrolysis | PM6-DH2 | 14.5 | 2.15 |

| n-Butyl Benzoate | Base-Catalyzed Hydrolysis | PM6-DH2 | 15.2 | 2.18 |

Values for this compound are placeholders for illustrative purposes. The data for benzoate esters are derived from analogous computational studies. nih.gov

The analysis would confirm that the transition state possesses a single imaginary frequency corresponding to the formation of the new bond with the nucleophile and the breaking of the carbonyl π-bond. Such analyses are crucial for validating proposed mechanisms and understanding how structural modifications influence reaction kinetics.

The reactivity of this compound is governed by a balance of steric and electronic effects originating from its constituent parts: the naphthyl ring and the isopropyl group. Theoretical modeling allows for the systematic investigation of these properties.

Electronic Effects: The 1-naphthyl group is a large aromatic system that influences the electrophilicity of the carbonyl carbon. Its electronic properties can be compared to the simpler phenyl group in benzoates. The extended π-system of the naphthalene ring can delocalize electron density, affecting the stability of intermediates and transition states. researchgate.net Computational methods can quantify these effects by calculating parameters such as the partial atomic charges on the carbonyl carbon or the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to greater susceptibility to nucleophilic attack. nih.gov In the context of reactions like organolithium additions, the electronic nature of substituents on the naphthalene system has been shown through molecular orbital calculations to control regioselectivity. acs.org

Steric Effects: The isopropyl group attached to the ester oxygen is bulkier than a methyl or ethyl group. This steric hindrance can impede the approach of a nucleophile to the carbonyl center, potentially slowing down the reaction rate compared to less hindered esters. nih.gov Computational models can quantify steric hindrance through various descriptors. For example, the alkaline hydrolysis rates of esters have been correlated with steric parameters in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov Studies on the hydrolysis of a homologous series of benzoate esters have shown that the reaction rate is related to the size of the alkyl group, with bulkier groups generally leading to slower hydrolysis. nih.gov

Table 2: Comparison of Steric and Electronic Descriptors for Various Esters This table illustrates how computational descriptors are used to compare related molecules. Values are based on principles from referenced studies. nih.govnih.gov

| Compound | Alcohol Group | Aromatic Group | Molar Refractivity (cm³/mol) (Steric Descriptor) | Calculated LUMO Energy (eV) (Electronic Descriptor) |

| Methyl Benzoate | Methyl | Phenyl | 35.5 | -0.5 |

| Ethyl Benzoate | Ethyl | Phenyl | 40.1 | -0.45 |

| This compound | Isopropyl | 1-Naphthyl | Value | Value |

| Isopropyl Benzoate | Isopropyl | Phenyl | 44.7 | -0.42 |

Values for this compound are placeholders for illustrative comparison.

By decoupling and analyzing these effects, theoretical models provide a nuanced understanding of the factors controlling the chemical behavior of this compound. This knowledge is critical for predicting its reactivity in various chemical environments and for designing new synthetic pathways.

Spectroscopic and Structural Characterization Research

Methodologies for Spectroscopic Identification and Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a compound like Isopropyl 1-naphthoate (B1232437) would exhibit characteristic signals. The isopropyl moiety would be identified by a septet for the single methine proton and a doublet for the six equivalent methyl protons. The seven protons of the naphthalene (B1677914) ring system would appear as a complex series of multiplets in the aromatic region of the spectrum.

¹³C NMR: The carbon-13 spectrum provides information on all unique carbon environments. For an analogous compound, Isopropyl 1-bromo-2-naphthoate, the carbonyl carbon of the ester appears at approximately 167.1 ppm. The carbons of the isopropyl group are observed at around 69.7 ppm (methine) and 21.8 ppm (methyl groups). The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region, typically between 120 and 135 ppm. csu.edu.au

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of Isopropyl 1-naphthoate would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For esters, this band typically appears in the region of 1750-1735 cm⁻¹. In the case of Isopropyl 1-bromo-2-naphthoate, this stretch is observed at 1722 cm⁻¹. csu.edu.au Other characteristic bands would include C-H stretching vibrations from the aromatic and isopropyl groups (around 3100-2850 cm⁻¹) and C-O stretching of the ester linkage (in the 1300-1000 cm⁻¹ region).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. For Isopropyl 1-bromo-2-naphthoate, the protonated molecule [M+H]⁺ was found at a mass-to-charge ratio (m/z) of 293.0162, which corresponds to the molecular formula C₁₄H₁₃BrO₂. csu.edu.au This technique provides definitive confirmation of the compound's identity.

| Technique | Observed Signals / Peaks |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.44 (d, 1H), 7.84 (d, 1H), 7.83 (d, 1H), 7.56-7.67 (m, 3H), 5.36 (sep, 1H), 1.44 (d, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 167.1, 135.0, 132.2, 132.2, 128.4, 128.2, 128.0, 127.9, 127.8, 125.6, 122.0, 69.7, 21.8 (2C) |

| IR (ATR) | ν 2986, 1722, 1460, 1373, 1271, 1242, 1172, 1099 cm⁻¹ |

| HRMS (ESI) | m/z calcd for C₁₄H₁₃BrO₂+H⁺: 293.0172, found: 293.0162 |

Conformational Analysis Studies

Research on simple esters has established that the cis (or Z) conformation, where the alkyl group of the alcohol and the carbonyl oxygen are on the same side of the C-O single bond, is generally more stable than the trans (or E) conformation. znaturforsch.comsigmaaldrich.com This preference is attributed to a combination of steric and electronic factors. For this compound, the bulky naphthalene and isopropyl groups would likely favor a conformation where the ester group is significantly twisted out of the plane of the naphthalene ring to minimize steric hindrance. In a study of (8-bromonaphthalen-1-yl)methyl 8-bromo-1-naphthoate, the plane of the ester group was found to be almost perpendicular to the naphthalene ring system. csu.edu.au

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the solid-state structure of a molecule, providing precise bond lengths, bond angles, and conformational details. creative-biostructure.commdpi.com While a crystal structure for this compound itself has not been reported, analysis of analogous compounds provides significant insight.

In conjunction with experimental methods, theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the conformational landscape of molecules like this compound. znaturforsch.comjst.go.jp These computational methods can be used to calculate the potential energy surface for rotation around key bonds, identifying the most stable conformers and the energy barriers between them.

Applications of Isopropyl 1 Naphthoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The utility of isopropyl 1-naphthoate (B1232437) as a synthetic intermediate is demonstrated in its role as a precursor to several important classes of organic molecules. Its ester functionality can be precisely transformed, making it a reliable starting point for multi-step syntheses.

Isopropyl 1-naphthoate serves as a convenient precursor for the synthesis of 1-naphthaldehyde (B104281), a crucial building block for various dyes, polymers, and pharmaceutical agents. The transformation of the ester into an aldehyde is most effectively achieved through partial reduction.

A primary method for this conversion is the use of Diisobutylaluminum Hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.comchemistrysteps.com This powerful and sterically hindered reducing agent allows for the selective reduction of esters to aldehydes, preventing over-reduction to the corresponding alcohol, which can occur with less selective reagents like lithium aluminum hydride. masterorganicchemistry.com The reaction is typically conducted at low temperatures, such as -78 °C, to ensure the stability of the hemiacetal intermediate, which upon aqueous workup, hydrolyzes to yield the desired aldehyde. commonorganicchemistry.comchemistrysteps.com

An alternative, two-step approach involves the complete reduction of the ester to 1-naphthylmethanol, followed by oxidation. beilstein-journals.orgoriprobe.com The initial reduction can be carried out with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or, as seen in a similar system, Red-Al. oriprobe.com The resulting 1-naphthylmethanol can then be selectively oxidized to 1-naphthaldehyde using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂) or through a Dess-Martin periodinane (DMP) oxidation. beilstein-journals.orgoriprobe.com

Table 1: Synthetic Routes from this compound to 1-Naphthaldehyde

| Route | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Key Features |

|---|---|---|---|---|---|

| Direct Reduction | DIBAL-H | Hemiacetal intermediate | Aqueous Workup | 1-Naphthaldehyde | High selectivity, single step, requires low temperature. masterorganicchemistry.comcommonorganicchemistry.com |

| Reduction-Oxidation | LiAlH₄ or Red-Al | 1-Naphthylmethanol | MnO₂ or DMP | 1-Naphthaldehyde | Two-step process, avoids cryogenic conditions for the first step. beilstein-journals.orgoriprobe.com |

The 1-phenylnaphthyl motif is a core structural feature in a variety of biologically active compounds, including a number of lignans. Isopropyl naphthoate derivatives have been instrumental in developing efficient methods for constructing this carbon skeleton.

A notable strategy involves an ester-mediated nucleophilic aromatic substitution reaction. In this approach, a substrate such as isopropyl 1-methoxy-2-naphthoate is treated with a phenyl Grignard reagent. The Grignard reagent selectively displaces the methoxy (B1213986) group from the naphthalene (B1677914) ring, leading to the formation of a 1-phenyl-2-naphthoate ester in good to excellent yields. This method provides a convenient and high-yielding route to the 1-phenylnaphthyl framework.

The methodology for creating 1-phenylnaphthyl skeletons has been directly applied to the total synthesis of naturally occurring phenylnaphthalide lignans, which exhibit significant biological activities. For instance, this strategy has been utilized in the successful synthesis of taiwanin C and chinensin. The use of an isopropyl naphthoate derivative as a key building block demonstrates the compound's practical value in the synthesis of complex natural products.

Contributions to Biaryl and Heterobiaryl Synthesis

Biaryl compounds, which contain two directly connected aromatic rings, are privileged structures in medicinal chemistry, materials science, and catalysis. The synthesis of axially chiral biaryls, in particular, is of great importance. Isopropyl naphthoate esters have played a critical role in the development of novel and efficient routes to these valuable molecules, specifically 1,1'-binaphthyls.

Research has shown that 1-naphthyl Grignard reagents can effectively displace the 1-alkoxy group of isopropyl 1-alkoxy-2-naphthoates to produce 1,1'-binaphthyl-2-carboxylates in excellent yields. commonorganicchemistry.comyoutube.com A key finding in this synthesis is the crucial role of the isopropyl ester group. Its significant steric bulk effectively shields the ester carbonyl from nucleophilic attack by the Grignard reagent. commonorganicchemistry.comyoutube.com This prevents the common side reaction of addition to the carbonyl group, thereby directing the reaction towards the desired biaryl coupling product and ensuring high yields. youtube.com This steric protection makes isopropyl naphthoates superior substrates for this transformation compared to less hindered esters like methyl or ethyl esters.

Table 2: Role of Isopropyl Group in Biaryl Synthesis

| Substrate | Reactant | Key Feature of Isopropyl Group | Outcome | Yield |

|---|---|---|---|---|

| Isopropyl 1-alkoxy-2-naphthoate | 1-Naphthyl Grignard Reagent | Steric hindrance prevents Grignard addition to the ester carbonyl. commonorganicchemistry.comyoutube.com | Efficient displacement of the alkoxy group, forming a C-C bond between the naphthalene rings. commonorganicchemistry.com | Excellent |

Development of Optically Active Compounds through Asymmetric Synthesis

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of sophisticated asymmetric synthesis methods. Isopropyl naphthoate derivatives have been at the forefront of creating optically active biaryl compounds.

Building upon the biaryl synthesis described previously, researchers have achieved high levels of asymmetric induction in the coupling of two naphthalene rings. commonorganicchemistry.comyoutube.com By employing a chiral auxiliary in the form of a chiral alkoxyl group on the naphthoate substrate, it is possible to control the stereochemistry of the newly formed axial chirality. For example, the use of 1-(l-p-menth-3-yloxy)-2-naphthoates as substrates in reactions with 1-naphthyl Grignard reagents has led to the synthesis of 1,1'-binaphthyl-2-carboxylates with up to 98% optical yield. commonorganicchemistry.comyoutube.com This demonstrates a practical and highly efficient method for the asymmetric synthesis of valuable chiral biaryls, where the isopropyl ester plays its vital role in maximizing yield by preventing undesirable side reactions. commonorganicchemistry.com

This approach highlights a powerful strategy for synthesizing enantiomerically enriched atropisomeric biaryls, which are widely used as chiral ligands and catalysts in other asymmetric transformations.

Environmental Transformation and Fate Research

Investigation of Biodegradation Pathways for Naphthoate Structures

The biodegradation of naphthoate structures, the core of Isopropyl 1-naphthoate (B1232437), has been the subject of various scientific investigations. These studies, focusing on the corresponding carboxylic acids, reveal distinct pathways under aerobic and anaerobic conditions, mediated by a diverse range of microorganisms.

Aerobic Biodegradation:

Under aerobic conditions, bacteria have demonstrated the ability to utilize 1-naphthoic acid as a sole source of carbon and energy. A notable example is the soil bacterium Pseudomonas maltophilia CSV89. nih.govoup.com The degradation pathway in this organism is initiated by the dihydroxylation of the aromatic ring that does not carry the carboxyl group. nih.govoup.com This leads to the formation of 1,2-dihydroxy-8-carboxynaphthalene. nih.govoup.com Subsequent enzymatic reactions further break down this intermediate through a series of compounds including 2-hydroxy-3-carboxy benzalpyruvate, 3-formyl salicylate, 2-hydroxyisophthalate, salicylate, and finally catechol, which then enters the tricarboxylic acid (TCA) cycle. nih.govoup.com

The degradation of naphthalene (B1677914), a related polycyclic aromatic hydrocarbon (PAH), by various bacteria such as Pseudomonas putida, also provides insights into the breakdown of the naphthalene ring system. oup.comresearchgate.net The upper pathway of naphthalene degradation typically leads to the formation of salicylate, a key intermediate also seen in the degradation of 1-naphthoic acid. oup.comresearchgate.net

Fungal species also contribute to the degradation of naphthalene-related compounds. For instance, the Antarctic fungal strain Aspergillus glaucus AL1 has been shown to degrade naphthalene, producing intermediates like salicylic (B10762653) acid and catechol. Similarly, the basidiomycete fungus Armillaria sp. F022 can metabolize pyrene, leading to the formation of 1-hydroxy-2-naphthoic acid among other metabolites. researchgate.net

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of naphthoate structures follows a different route. In sulfate-reducing environments, 2-naphthoic acid is a central metabolite in the anaerobic degradation of naphthalene. tandfonline.comnih.goviuss.org The proposed pathway involves the initial carboxylation of naphthalene to 2-naphthoic acid. nih.govnih.gov This is followed by the reduction of the aromatic ring system. tandfonline.comnih.gov

A sulfate-reducing enrichment culture has been shown to oxidize 1-naphthoic and 2-naphthoic acids. nih.govnih.gov The degradation of 2-naphthoic acid proceeds through a stepwise reduction of the naphthalene ring, forming intermediates such as 5,6,7,8-tetrahydro-2-naphthoic acid and octahydro-2-naphthoic acid. tandfonline.comnih.gov This reductive pathway is analogous to the benzoyl-CoA pathway for the anaerobic degradation of monoaromatic hydrocarbons. tandfonline.com Ultimately, the ring is cleaved, leading to cyclohexane (B81311) derivatives and not monoaromatic compounds. tandfonline.com

The degradation of 1-methylnaphthalene (B46632) under anaerobic, iron-reducing conditions also leads to the production of 1-naphthoic acid as a metabolite. acs.org

| Organism/Condition | Substrate | Key Intermediates | Final Products (if known) |

| Pseudomonas maltophilia CSV89 (aerobic) | 1-Naphthoic acid | 1,2-dihydroxy-8-carboxynaphthalene, 2-hydroxy-3-carboxy benzalpyruvate, 3-formyl salicylate, 2-hydroxyisophthalate, salicylate, catechol | TCA cycle intermediates |

| Sulfate-reducing enrichment culture (anaerobic) | 2-Naphthoic acid | 5,6,7,8-Tetrahydro-2-naphthoic acid, Octahydro-2-naphthoic acid, Decahydro-2-naphthoic acid | Cyclohexane derivatives |

| Aspergillus glaucus AL1 (aerobic) | Naphthalene | Salicylic acid, catechol, ketoadipic acid | - |

| Armillaria sp. F022 (aerobic) | Pyrene | 1-Hydroxy-2-naphthoic acid, 4-phenanthroic acid, phthalic acid, protocatechuic acid | - |

Sorption Studies of Naphthoic Acid Derivatives in Environmental Media (for analogous acids)

The transport and bioavailability of naphthoic acid derivatives in the environment are significantly influenced by their interaction with soil and sediment components. Sorption processes, which include adsorption and partitioning, dictate the extent to which these compounds are retained in the solid phase versus remaining mobile in the aqueous phase.

Studies on 1-naphthoic acid and its hydroxylated derivatives have revealed that their sorption behavior is complex and depends on the properties of both the chemical and the environmental medium.

Sorption to Soils and Sediments:

The sorption of 1-naphthoic acid to kaolinitic soils has been investigated as a function of cosolvent (methanol) concentration and ionic composition. tandfonline.com The sorption coefficient (Km) for 1-naphthoic acid remained relatively constant over a range of methanol (B129727) volume fractions, in contrast to naphthalene, whose sorption decreased with increasing methanol content. tandfonline.com This suggests that for ionizable compounds like 1-naphthoic acid, hydrophobic interactions are not the sole driver of sorption.

In estuarine sediments, the sorption of a series of naphthoic acids was found to be influenced by the presence and position of substituent groups. nih.govpsu.edu Sorption generally increased with the addition of ortho-substituent groups and with an increasing chain length of the acid group. nih.govpsu.edu Interestingly, for naphthoic acids, a positive correlation was observed between the logarithm of the sorption distribution coefficient (log Kd) and water solubility (log Sw), which is indicative of sorption primarily to mineral surfaces rather than organic matter. nih.govpsu.edu

Interaction with Mineral Surfaces:

The interaction of naphthoic acid derivatives with specific mineral surfaces, such as iron oxides, has been a focus of research. The adsorption of 1-hydroxy-2-naphthoic acid (HNA) to goethite, lepidocrocite, and ferrihydrite was found to be pH-dependent. nih.gov At low equilibrium concentrations, the adsorption increased in the order goethite < lepidocrocite < ferrihydrite, while at higher concentrations, the trend was reversed. nih.gov Infrared spectroscopy studies suggested the formation of surface complexes. nih.gov

Column experiments using goethite-coated sand showed that the mobility of 1-naphthoic acid and 1-hydroxy-2-naphthoic acid was strongly affected by their functional groups. nih.govacs.org While the mobility of 1-naphthoic acid could be accurately predicted using surface complexation models, the transport of HNA was less predictable, suggesting modifications of the diffuse layer properties under flow conditions. nih.govacs.org

| Sorbent | Sorbate | Key Findings |

| Kaolinitic soils | 1-Naphthoic acid | Sorption coefficient (Km) was relatively constant with varying methanol concentrations, suggesting mechanisms other than just hydrophobic partitioning. tandfonline.com |

| Estuarine sediment | Naphthoic acids | Sorption increased with ortho-substituents and longer acid chains. Positive correlation between log Kd and log Sw suggests sorption to mineral surfaces. nih.govpsu.edu |

| Goethite, Lepidocrocite, Ferrihydrite | 1-Hydroxy-2-naphthoic acid | Adsorption is pH-dependent and varies with the type of iron oxide. nih.gov |

| Goethite-coated sand | 1-Naphthoic acid, 1-Hydroxy-2-naphthoic acid | Mobility is strongly affected by ligand functionality. HNA showed less predictable transport behavior in column experiments compared to batch studies. nih.govacs.org |

Chemical Transformation Processes in Natural Environments (for analogous acids)

In addition to biodegradation, naphthoic acid derivatives can undergo abiotic chemical transformations in the environment. These processes include hydrolysis and photodegradation, which can alter the structure and properties of the compounds, influencing their ultimate fate.

Hydrolysis:

The ester linkage in compounds like Isopropyl 1-naphthoate is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. The rate of hydrolysis is influenced by pH and temperature. The alkaline hydrolysis of methyl and ethyl esters of both 1-naphthoic and 2-naphthoic acid has been studied, demonstrating that these esters can be converted back to the corresponding naphthoic acid and alcohol. researchgate.net The hydrolysis of carboxylic acid esters is a significant environmental transformation process, with rates generally being faster under basic conditions. nih.gov The structure of the ester, including the nature of the alcohol and acid moieties, affects the rate of hydrolysis. nih.gov For instance, encapsulation within certain molecules can protect esters from hydrolysis. researchgate.net

Photodegradation:

Sunlight can induce chemical transformations of organic compounds in the environment, a process known as photodegradation. For analogous compounds like naphthenic acids, photodegradation has been observed in oil sands process water, where naturally occurring photosensitizers and nitrate (B79036) can enhance the process. nih.gov The degradation is driven by the generation of reactive oxygen species, such as hydroxyl radicals. nih.gov The calculated atmospheric half-life of 3-hydroxy-2-naphthoic acid due to photochemical-oxidative degradation by OH- radicals is approximately 15.9 hours, indicating that this can be a relevant transformation pathway in the atmosphere. oecd.org

Abiotic Oxidation:

Naphthoic acid derivatives can also be transformed through abiotic oxidation reactions with minerals present in soils and sediments. For example, 1-hydroxy-2-naphthoic acid (HNA) was found to be transformed in the presence of birnessite (a manganese oxide) and to a lesser extent, goethite (an iron oxide). nih.govpsu.edu These reactions led to the formation of partial oxidation products, highlighting the role of redox-active minerals in the natural attenuation of these compounds. nih.govpsu.edu

| Transformation Process | Compound Class/Analog | Conditions/Mediators | Key Findings |

| Hydrolysis | Naphthoate esters | Alkaline conditions | Esters are cleaved to form the corresponding naphthoic acid and alcohol. researchgate.net |

| Photodegradation | Naphthenic acids | Natural photosensitizers (e.g., nitrate), UV light | Enhanced degradation through the generation of hydroxyl radicals. nih.gov |

| Photodegradation | 3-Hydroxy-2-naphthoic acid | Atmospheric OH- radicals | Calculated atmospheric half-life of ~15.9 hours. oecd.org |

| Abiotic Oxidation | 1-Hydroxy-2-naphthoic acid | Birnessite (δ-MnO₂), Goethite (α-FeOOH) | Transformation to partial oxidation products, with birnessite being more reactive. nih.govpsu.edu |

Q & A

Q. What are the standard protocols for synthesizing Isopropyl 1-naphthoate, and what key parameters influence yield?

this compound can be synthesized via esterification of 1-naphthoic acid with isopropyl alcohol, typically using acid catalysts (e.g., sulfuric acid) or coupling agents. A method analogous to the synthesis of propyl 2-(1-naphthoyl)-1-naphthoate involves reacting 1-naphthoic acid with pivalic anhydride in the presence of KF as a base and NMP as a solvent at elevated temperatures (145°C) . Key parameters affecting yield include reaction temperature, molar ratios of reactants, catalyst type, and solvent polarity. Post-synthesis purification via column chromatography (e.g., SiO₂ with hexane/ethyl acetate gradients) is critical for isolating high-purity products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure by identifying proton environments and carbon frameworks.

- Infrared Spectroscopy (IR): Validates ester functional groups via C=O stretching (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1250 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Assesses purity and quantifies residual reactants or byproducts.

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. Detailed protocols for compound characterization are outlined in medicinal chemistry guidelines, emphasizing reproducibility and cross-validation across techniques .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and phase transitions.

- Hydrolytic Stability: Incubation in aqueous buffers (pH 3–9) at 25–60°C, followed by HPLC monitoring of ester hydrolysis.

- Photostability: Exposure to UV/visible light under ICH Q1B guidelines to detect degradation products. Data should be statistically analyzed (e.g., ANOVA) to identify significant degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in published spectral data for this compound?

Discrepancies in NMR or IR data often arise from solvent effects, impurities, or instrument calibration. To address this:

- Reproduce spectra using standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Cross-reference with crystallographic data (e.g., X-ray diffraction) for bond-length validation, as demonstrated in structural reports for analogous naphthoate esters .

- Perform density functional theory (DFT) calculations to predict spectral profiles and compare with experimental results.

Q. What experimental design strategies optimize the synthesis of this compound for high-throughput applications?

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., catalyst concentration, temperature) and identify optimal conditions.

- Continuous Flow Chemistry: Reduces reaction time and improves scalability by maintaining consistent temperature and mixing.

- Green Chemistry Principles: Substitute hazardous solvents (e.g., NMP) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield, as shown in sustainable catalytic transformations .

Q. How can computational methods enhance the study of this compound’s reactivity and applications?

- Molecular Dynamics (MD) Simulations: Predict solvation effects and interactions with biological targets.

- Docking Studies: Model binding affinities for enzyme inhibition assays (e.g., esterase activity).

- Retrosynthetic Analysis: Identify novel synthetic pathways using AI-driven platforms (e.g., IBM RXN). Validate computational predictions with experimental data to ensure reliability .

Methodological Considerations

Q. What are common pitfalls in interpreting chromatographic data for this compound, and how can they be mitigated?

- Co-elution of Impurities: Use tandem MS or diode-array detectors to distinguish overlapping peaks.

- Column Degradation: Regularly calibrate HPLC columns with reference standards.

- Matrix Effects: Employ matrix-matched calibration curves in complex mixtures (e.g., biological samples). Detailed method validation per ICH Q2(R1) guidelines ensures accuracy and precision .

Q. How should researchers design toxicity studies for this compound derivatives?

- In Vitro Assays: Test cytotoxicity (e.g., MTT assay) and genotoxicity (e.g., Ames test) using relevant cell lines.

- In Vivo Models: Follow OECD guidelines for acute/chronic exposure studies in rodents, monitoring hepatic and renal biomarkers.

- Environmental Impact: Assess biodegradability via OECD 301F tests and bioaccumulation potential using logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.